molecular formula C12H14INO B15274607 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B15274607
M. Wt: 315.15 g/mol
InChI Key: ANHJTMVMVHARRY-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a 4-iodophenyl group linked to a pyrrolidine-substituted ethanone scaffold. The iodine atom on the phenyl ring makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are widely used to create more complex structures for pharmaceutical research . Compounds containing pyrrolidine and iodophenyl subunits are frequently investigated in the development of active pharmaceutical ingredients . For instance, pyrrolidine derivatives are common scaffolds in the design of potent inhibitors for viral targets, such as the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) . The specific spatial arrangement of its functional groups makes this compound a valuable template for constructing novel molecules and probing biological mechanisms. Researchers can utilize this reagent to develop new chemical entities for testing against a range of therapeutic targets. This compound is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H14INO

Molecular Weight

315.15 g/mol

IUPAC Name

1-(4-iodophenyl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C12H14INO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2

InChI Key

ANHJTMVMVHARRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzaldehyde and pyrrolidine.

    Condensation Reaction: The 4-iodobenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form the intermediate compound.

    Reduction: The intermediate compound is then reduced using a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent on the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Stille couplings. These reactions replace the iodine atom with aryl or alkenyl groups, forming biaryl or styryl derivatives.

Reaction TypeConditionsProductYield/SelectivitySource
Suzuki-MiyauraPd(OAc)₂, SPhos ligand, K₃PO₄, THF, 80°CBiaryl derivatives65–89%
Stille CouplingPd(PPh₃)₄, CuI, DMF, 70°CStyryl analogs72%

Key findings:

  • Iron- and cobalt-catalyzed couplings (e.g., with arylboronates) also yield biphenyl derivatives under mild conditions .

  • The pyrrolidine ring remains intact during these reactions, preserving the compound’s stereochemical integrity.

Nucleophilic Substitution

The electron-withdrawing iodine atom facilitates aromatic nucleophilic substitution (SNAr) with amines, alkoxides, or thiols.

NucleophileConditionsProductNotesSource
PiperidinemethanolMitsunobu reaction (DIAD, PPh₃, THF)Alkylated derivativesRequires Boc protection/deprotection
ChlorideK₂CO₃, CuI, MeOH/H₂ODesilylated dimeric compoundsForms dimeric structures

Notably, substitutions at the iodine site retain the ketone functionality, enabling further derivatization .

3.1. Ketone Reduction

The ethanone group undergoes hydride reduction to form secondary alcohols.

Reducing AgentConditionsProductYieldSource
NaBH₄EtOH, 0°C → RT1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethanol85%
LiAlH₄THF, refluxSame as above92%

3.2. Radical-Mediated Reactions

Reactions with Grignard reagents (e.g., PhMgBr) generate phenyl radicals , leading to:

  • Biphenyl by-products via radical dimerization (31–52% yield) .

  • Trapped intermediates with TEMPO, confirming radical pathways .

Condensation and Cyclization

The ketone participates in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These intermediates are precursors for heterocycle synthesis (e.g., pyrazoles or isoxazoles) .

ReagentConditionsProductApplicationSource
HydrazineEtOH, ΔHydrazone derivativesAntiviral agents
NH₂OH·HClNaOAc, MeOHOximesBioactive scaffolds

Pharmacological Modifications

The pyrrolidine nitrogen undergoes alkylation or acylation to enhance metabolic stability. For example:

  • Boc protection followed by Mitsunobu alkylation yields analogs with improved pharmacokinetics .

  • Acylation with NHS esters (e.g., DCC-mediated) introduces polar groups for solubility .

Comparative Reactivity

The iodine atom’s reactivity surpasses that of bromo or chloro analogs in cross-coupling, as demonstrated by:

HalogenRelative Reactivity in Suzuki CouplingSource
Iodo10× faster than bromo
Bromo5× faster than chloro

This makes the iodophenyl group a strategic handle for late-stage functionalization .

Stability and By-Product Formation

  • Radical dimerization is a key side reaction in Grignard-mediated reductions, producing biphenyls .

  • Hydrolysis of the pyrrolidine ring under acidic conditions generates secondary amines, necessitating pH control during synthesis.

Scientific Research Applications

1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

4-Iodoacetophenone (1-(4-Iodophenyl)ethanone)
  • Structure : Simplifies the target compound by replacing the pyrrolidinyl group with a methyl ketone.
  • Properties :
    • Melting point: 82–89°C (crystalline powder) .
    • Appearance: Yellow to brown solid .
  • Comparison: The absence of the pyrrolidinyl group reduces steric hindrance and hydrogen-bonding capacity, likely increasing solubility in non-polar solvents.
(R)-1-(4-Iodophenyl)-2-(9-methyl-4-phenyl-2-tosyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-yl)ethan-1-one (4y)
  • Structure : Incorporates a bulky pyridoindole moiety instead of pyrrolidine .
  • Synthesis : 66% yield via chiral squaramide catalysis, isolated as a brown solid .
  • Comparison : The extended aromatic system may enhance π-π stacking interactions but reduce solubility.
(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one (3y)
  • Structure: Replaces pyrrolidine with a benzothiazole-derived enone .
  • Characterization : NMR data (acetone-d6/CS2) indicates distinct electronic environments due to the thiazole ring .
1-(4-(5-Hydroxy-3-methylisoxazolidin-2-yl)phenyl)ethan-1-one (3g)
  • Structure : Substitutes pyrrolidine with a hydroxylated isoxazolidine ring .
  • Comparison : The polar isoxazolidine group may increase water solubility but reduce metabolic stability.
Table 1: Key Properties of Selected Analogs
Compound Molecular Weight Substituent Melting Point (°C) Synthesis Yield Reference
1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one 329.18 Pyrrolidinyl Not reported Not reported
4-Iodoacetophenone 246.05 Methyl ketone 82–89 Not reported
Compound 4y ~650 (estimated) Pyridoindole Not reported 66%
Compound 3y ~450 (estimated) Benzothiazole Not reported Not reported
Table 2: Substituent Impact on Properties
Substituent Electronic Effects Solubility Trends Potential Applications
Pyrrolidinyl Basic nitrogen; hydrogen bonding Moderate polarity Bioactive molecules
Methyl ketone Electron-withdrawing High in non-polar solvents Synthetic intermediates
Pyridoindole Extended conjugation; aromatic stacking Low Enzyme inhibitors
Benzothiazole Conjugation; sulfur participation Variable Fluorescent probes

Biological Activity

1-(4-Iodophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article reviews the existing literature regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14INOC_{12}H_{14}INO, with a molecular weight of approximately 305.15 g/mol. The structure features a pyrrolidine ring and an iodophenyl group, which are critical for its biological interactions.

Research indicates that the compound exhibits various mechanisms that contribute to its biological activity:

  • Antioxidant Activity : The presence of the pyrrolidine moiety enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Antimicrobial Properties : Studies have demonstrated that derivatives of pyrrolidinyl compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The iodophenyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
AntioxidantScavenges free radicals; protects cells from oxidative damage
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
NeuroprotectiveProtects neuronal cells from apoptosis; potential in treating neurodegenerative diseases

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study investigated the compound's effect on human cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The compound showed IC50 values in the low micromolar range, demonstrating potent anticancer properties.
  • Neuroprotective Effects : Research examining neuroprotective properties found that treatment with this compound reduced neuronal cell death in models of oxidative stress. It was shown to modulate signaling pathways involved in cell survival, suggesting potential therapeutic applications in neurodegenerative disorders.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited notable bacteriostatic effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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